3,5-dimethoxy-N-[1-(1-phenylethyl)-1H-benzimidazol-5-yl]naphthalene-2-carboxamide
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Overview
Description
3,5-dimethoxy-N-[1-(1-phenylethyl)-1H-benzimidazol-5-yl]-2-naphthamide is a complex organic compound that features a benzimidazole ring, a naphthamide group, and methoxy substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethoxy-N-[1-(1-phenylethyl)-1H-benzimidazol-5-yl]-2-naphthamide typically involves multiple steps:
Formation of the Benzimidazole Ring: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of the Naphthamide Group: The naphthamide moiety can be introduced through an amide coupling reaction, often using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Methoxylation: The methoxy groups can be introduced via methylation reactions, typically using methyl iodide (CH3I) in the presence of a base like potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the benzimidazole ring, potentially converting it to a dihydrobenzimidazole derivative.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles like bromine (Br2) or nitronium ion (NO2+).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydrobenzimidazole derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting cancer or infectious diseases.
Organic Synthesis: The compound can be used as a building block for the synthesis of more complex molecules.
Material Science: Its unique structure may lend itself to applications in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3,5-dimethoxy-N-[1-(1-phenylethyl)-1H-benzimidazol-5-yl]-2-naphthamide would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The benzimidazole ring is known to interact with DNA, potentially leading to anticancer effects. The naphthamide group could enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3,5-dimethoxy-N-(1-phenylethyl)benzamide
- 3,5-dimethoxy-N-(1-phenylethyl)-2-naphthamide
Uniqueness
3,5-dimethoxy-N-[1-(1-phenylethyl)-1H-benzimidazol-5-yl]-2-naphthamide is unique due to the presence of both the benzimidazole and naphthamide moieties, which can confer distinct biological and chemical properties. The methoxy groups further enhance its reactivity and potential for functionalization.
Properties
Molecular Formula |
C28H25N3O3 |
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Molecular Weight |
451.5 g/mol |
IUPAC Name |
3,5-dimethoxy-N-[1-(1-phenylethyl)benzimidazol-5-yl]naphthalene-2-carboxamide |
InChI |
InChI=1S/C28H25N3O3/c1-18(19-8-5-4-6-9-19)31-17-29-24-15-21(12-13-25(24)31)30-28(32)23-14-20-10-7-11-26(33-2)22(20)16-27(23)34-3/h4-18H,1-3H3,(H,30,32) |
InChI Key |
XLDYHDQYSXFXSS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)N2C=NC3=C2C=CC(=C3)NC(=O)C4=C(C=C5C(=C4)C=CC=C5OC)OC |
Origin of Product |
United States |
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